N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide

Catalog No.
S15767858
CAS No.
680198-52-1
M.F
C23H16N2O
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide

CAS Number

680198-52-1

Product Name

N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide

IUPAC Name

N-(pyren-1-ylmethyl)pyridine-2-carboxamide

Molecular Formula

C23H16N2O

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C23H16N2O/c26-23(20-6-1-2-13-24-20)25-14-18-10-9-17-8-7-15-4-3-5-16-11-12-19(18)22(17)21(15)16/h1-13H,14H2,(H,25,26)

InChI Key

WOKXCXKSUYHOJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide is an organic compound characterized by the presence of a pyrene moiety linked to a pyridine ring through a carboxamide functional group. Its molecular formula is C23H16N2OC_{23}H_{16}N_{2}O and it has a molecular weight of 336.4 g/mol. The compound's structure includes a pyridine-2-carboxamide backbone, which is notable for its potential interactions in biological systems and applications in materials science due to the unique photophysical properties imparted by the pyrene unit.

The synthesis of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide typically involves the reaction of pyrene-1-carboxaldehyde with 2-aminopyridine. This reaction is facilitated by coupling agents and is often conducted in organic solvents such as toluene or ethyl acetate under mild conditions. The use of iodine and tert-butyl hydroperoxide as oxidizing agents can enhance the formation of the amide bond, yielding the desired product.

N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide exhibits significant biological activity, primarily due to its ability to interact with various biological targets. The compound can bind to proteins and enzymes, potentially altering their activity and leading to various physiological effects. Specific pathways and targets for this compound are still under investigation, but its structural features suggest possible applications in pharmacology and biochemistry.

The synthesis methods for N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide can be categorized into laboratory-scale and industrial-scale processes:

  • Laboratory Synthesis:
    • Reaction of pyrene-1-carboxaldehyde with 2-aminopyridine.
    • Use of coupling agents in an organic solvent (e.g., toluene).
    • Application of oxidizing agents like iodine or tert-butyl hydroperoxide.
  • Industrial Production:
    • Similar synthetic routes as laboratory methods but optimized for larger scales.
    • Utilization of continuous flow reactors for enhanced efficiency and yield.
    • Automation for consistent quality control during production.

N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide has several applications across different fields:

  • Materials Science: The unique photophysical properties make it suitable for organic electronics, such as light-emitting diodes and solar cells.
  • Biological Research: Its ability to interact with biological macromolecules positions it as a potential tool for studying enzyme kinetics and protein interactions.
  • Pharmaceutical Development: The compound's biological activity indicates potential therapeutic applications, particularly in drug design targeting specific pathways.

Studies on the interactions of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide with biomolecules are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with specific receptors or enzymes, influencing their activity. Such studies often employ techniques like fluorescence spectroscopy or nuclear magnetic resonance to elucidate binding affinities and interaction dynamics.

Similar Compounds: Comparison

Several compounds share structural similarities with N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide, including:

Compound NameStructure FeaturesUnique Aspects
N-(Pyridin-2-yl)amidesPyridine backbone without pyrene moietyLacks unique photophysical properties
Imidazo[1,2-a]pyridinesFused imidazo ring system attached to pyridineDifferent electronic properties
Pyrene derivativesVariations of pyrene structures without carboxamide functionalityFocus on polycyclic aromatic characteristics

N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide stands out due to its combination of the pyrene moiety and carboxamide functionality, which together confer unique optical properties and potential biological activities not found in simpler derivatives .

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

336.126263138 g/mol

Monoisotopic Mass

336.126263138 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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